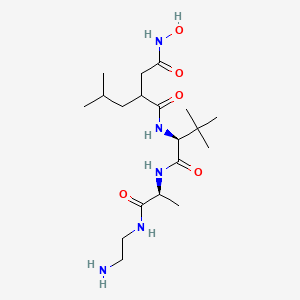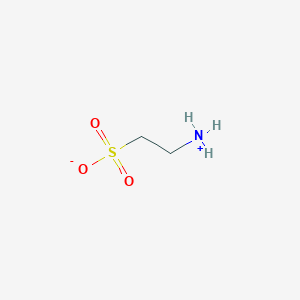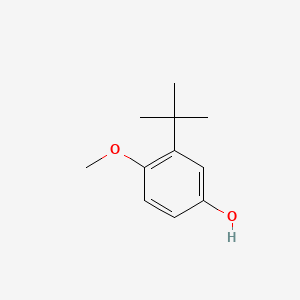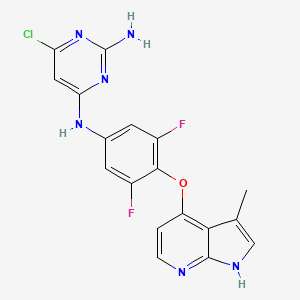
trans-Clovamida
Descripción general
Descripción
Trans-Clovamide, also known as N-caffeoyl-L-3,4-dihydroxyphenylalanine, is a derivative of caffeic acid. It belongs to the class of phenolamides, specifically hydroxycinnamic acid amides. This compound is naturally found in various plants, including Theobroma cacao (cocoa) and Trifolium pratense (red clover). Trans-Clovamide has garnered significant interest due to its potential health benefits, including antioxidant, anti-inflammatory, neuroprotective, antiplatelet, and anticancer properties .
Aplicaciones Científicas De Investigación
Trans-Clovamide has a wide range of scientific research applications, including:
Chemistry: It is studied for its antioxidant properties and potential as a natural antioxidant in food and cosmetic products.
Biology: Research has shown that trans-Clovamide exhibits anti-inflammatory and neuroprotective effects, making it a candidate for studying neurodegenerative diseases.
Medicine: Its antiplatelet and anticancer properties are being explored for potential therapeutic applications in cardiovascular diseases and cancer treatment.
Industry: Trans-Clovamide is used in the development of functional foods and nutraceuticals due to its health-promoting properties
Mecanismo De Acción
Target of Action
Trans-Clovamide, a derivative of caffeic acid, is known to target the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival . It plays a key role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .
Mode of Action
Trans-Clovamide exerts its effects by inhibiting the activation of NF-κB, leading to a reduction in pro-inflammatory cytokine release and a decrease in O2•− generation . This suggests that trans-Clovamide may have anti-inflammatory properties .
Biochemical Pathways
Trans-Clovamide is involved in the NF-κB signaling pathway . By inhibiting the activation of NF-κB, trans-Clovamide can potentially downregulate the expression of genes involved in inflammation, immune response, and cell survival .
Pharmacokinetics
It is known that the o-methylation or reduction in the phenylpropanoid part may play an important role in the metabolic transformations of these compounds .
Result of Action
The inhibition of NF-κB activation by trans-Clovamide leads to a reduction in pro-inflammatory cytokine release and a decrease in O2•− generation . This can result in anti-inflammatory, neuroprotective, and antioxidant effects . Trans-Clovamide also has anti-microbial activity against human pathogens such as influenza A subtype H5N1, Trypanosoma evansi, and Heliobacter pylori .
Action Environment
The action of trans-Clovamide can be influenced by various environmental factors. For example, in the context of plant-pathogen interactions, trans-Clovamide has been shown to inhibit the growth of three pathogens of cacao in the genus Phytophthora . It is also a substrate for cacao polyphenol oxidase and contributes to enzymatic browning . These findings suggest that the action, efficacy, and stability of trans-Clovamide can be influenced by factors such as the presence of specific enzymes and pathogens .
Análisis Bioquímico
Biochemical Properties
trans-Clovamide interacts with a variety of biomolecules. For instance, it has been found to have an affinity for estrogen receptor α (ERα), indicating potential interactions with hormone signaling pathways .
Cellular Effects
The cellular effects of trans-Clovamide are diverse. It has been associated with antioxidant, anti-inflammatory, neuroprotective, antiplatelet/antithrombotic, and anticancer properties . These effects suggest that trans-Clovamide may influence a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, trans-Clovamide exerts its effects through various mechanisms. It can bind to biomolecules such as ERα, potentially influencing enzyme activity and gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trans-Clovamide can be synthesized through a peptide coupling reaction between trans-caffeic acid and L-DOPA methyl ester. The reaction typically involves the use of coupling agents such as thionyl chloride in methanol to form the desired product . The synthetic route can be summarized as follows:
Starting Materials: Trans-caffeic acid and L-DOPA methyl ester.
Reaction Conditions: The reaction is carried out in the presence of thionyl chloride in methanol.
Product Formation: The resulting product is trans-Clovamide, which can be purified and characterized using techniques such as nuclear magnetic resonance spectroscopy.
Industrial Production Methods
While specific industrial production methods for trans-Clovamide are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of engineered microbial hosts, such as Saccharomyces cerevisiae and Lactococcus lactis, has also been explored for the biosynthesis of clovamide and its analogues .
Análisis De Reacciones Químicas
Types of Reactions
Trans-Clovamide undergoes various chemical reactions, including:
Oxidation: Trans-Clovamide can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert trans-Clovamide to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents such as acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced clovamide derivatives, and various substituted clovamide compounds .
Comparación Con Compuestos Similares
Trans-Clovamide can be compared with other similar compounds, such as:
Caffeoyl-N-tyrosine: Similar in structure but differs in the amino acid component.
Coumaroyl-N-tyrosine: Contains a coumaric acid moiety instead of caffeic acid.
Feruloyl-N-dopamine: Contains a ferulic acid moiety instead of caffeic acid.
Uniqueness
Trans-Clovamide is unique due to its specific combination of caffeic acid and L-DOPA, which imparts distinct antioxidant, anti-inflammatory, and neuroprotective properties. Its presence in cocoa and red clover also highlights its significance in the human diet and potential health benefits .
Propiedades
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c20-13-4-1-10(8-15(13)22)3-6-17(24)19-12(18(25)26)7-11-2-5-14(21)16(23)9-11/h1-6,8-9,12,20-23H,7H2,(H,19,24)(H,25,26)/b6-3+/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZFXSWMDFBRGS-UXONFWTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53755-02-5 | |
| Record name | trans-Clovamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053755025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRANS-CLOVAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/973626KV9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is trans-Clovamide and where is it found?
A: trans-Clovamide, chemically known as N-trans-caffeoyl-3-(3, 4-dihydroxyphenyl)-l-alanine, is a natural compound classified as a polyphenol. It was first discovered in red clover (Trifolium pratense) as part of research into disease resistance. [] It has also been isolated from the stems of Bakeridesia gaumeri, a plant used in traditional medicine. []
Q2: What are the known biological activities of trans-Clovamide?
A: trans-Clovamide has demonstrated significant antioxidant activity. Studies using the DPPH free radical scavenging assay showed its effectiveness in neutralizing free radicals. [] Research suggests that its antioxidant properties are attributed to the presence of polyphenols in its structure. [] In addition to its antioxidant activity, trans-Clovamide, along with other compounds, displayed moderate inhibitory activity against nitric oxide production in LPS-activated RAW264.7 cells. []
Q3: How does the structure of trans-Clovamide relate to its antioxidant activity?
A: trans-Clovamide's antioxidant activity is linked to its polyphenolic structure. Specifically, the presence of caffeic acid and DOPA moieties contributes to its ability to scavenge free radicals. [] Researchers have synthesized derivatives of trans-Clovamide to investigate structure-activity relationships. These studies revealed that modifications to the molecule's structure, particularly those affecting the polyphenol groups, directly impact its antioxidant potency. []
Q4: Are there efficient methods for synthesizing trans-Clovamide and its derivatives?
A: Yes, researchers have developed effective methods for synthesizing trans-Clovamide and its derivatives. One such method involves a peptide coupling reaction between L-phenylalanine (L-DOPA) and cinnamic acid derivatives. [] This approach facilitates the production of various structural analogs for exploring the impact of chemical modifications on antioxidant activity. [] Another study highlighted the scope and limitations of an efficient peptide coupling method specifically designed for synthesizing NFurylamino and N-Feruloylamino acid derivatives, including trans-Clovamide. []
Q5: What analytical techniques are used to characterize and study trans-Clovamide?
A: A combination of techniques is employed to characterize and study trans-Clovamide. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) assists in determining the molecular weight and formula. [] Nuclear magnetic resonance spectroscopy (NMR), including 1D and 2D experiments, elucidates the compound's structure and connectivity. [] Circular dichroism (CD) spectroscopy provides insights into the spatial arrangement of atoms and chirality. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-](/img/structure/B1682947.png)




